REACTION_CXSMILES
|
[CH3:1][C:2]1[S:3][C:4]2[CH:10]([C:11]([O:13]C)=[O:12])[CH2:9][CH2:8][CH2:7][C:5]=2[N:6]=1.O[Li].O>C1COCC1.CO.O>[CH3:1][C:2]1[S:3][C:4]2[CH:10]([C:11]([OH:13])=[O:12])[CH2:9][CH2:8][CH2:7][C:5]=2[N:6]=1 |f:1.2,3.4.5|
|
Name
|
methyl 2-methyl-4,5,6,7-tetrahydrobenzo[d]thiazole-7-carboxylate
|
Quantity
|
59 mg
|
Type
|
reactant
|
Smiles
|
CC=1SC2=C(N1)CCCC2C(=O)OC
|
Name
|
LiOH.H2O
|
Quantity
|
14 mg
|
Type
|
reactant
|
Smiles
|
O[Li].O
|
Name
|
THF MeOH H2O
|
Quantity
|
2.5 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1.CO.O
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
was stirred at RT for 2 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
EXTRACTION
|
Details
|
extracted with EtOAc
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
layers were dried over MgSO4
|
Reaction Time |
2 h |
Name
|
|
Type
|
|
Smiles
|
CC=1SC2=C(N1)CCCC2C(=O)O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |